6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It has a molecular weight of 154.56 . The IUPAC name for this compound is 6-chloro [1,2,4]triazolo [4,3-b]pyridazine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H3ClN4/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid powder . It has a boiling point of 202-210°C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Crystal Structure and Theoretical Studies
- Synthesis and Characterization : Pyridazine derivatives like 6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine have shown significant biological properties, including anti-tumor and anti-inflammatory activities. Their synthesis involves NMR, IR, mass spectral studies, and X-ray diffraction techniques. Theoretical studies such as Density Functional Theory (DFT) calculations help in understanding the molecular properties of these compounds (Sallam et al., 2021).
Anti-Diabetic Drug Development
- DPP-4 Inhibition for Anti-Diabetic Medications : A family of triazolo-pyridazine-6-yl-substituted piperazines, including 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, has been synthesized and evaluated for their potential in inhibiting Dipeptidyl peptidase-4 (DPP-4). This suggests its use in the development of anti-diabetic medications (Bindu et al., 2019).
Cytotoxicity and Anticancer Potential
- Cytotoxic Agents for Cancer Therapy : Some synthesized 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have demonstrated in vitro cytotoxic activities against Acute Lymphoblastic Leukemia (ALL) cell lines and a human breast adenocarcinoma cell line. These findings are crucial for cancer therapy research (Mamta et al., 2019).
Antiviral Activity
- Anti-HAV Activity : Some novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus (HAV), which is significant in the field of antiviral drug development (Shamroukh & Ali, 2008).
Agricultural Applications
- Agrochemical Uses : Pyridazine and its derivatives, including 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine, have applications in agriculture as molluscicides, insecticides, herbicides, and plant growth regulators. These applications demonstrate the versatility of these compounds beyond medicinal uses (Sallam et al., 2022).
High-Energy Material Research
- Low-Sensitivity High-Energy Materials : The use of [1,2,4]triazolo[4,3-b]pyridazine in constructing new low-sensitivity high-energy materials has been explored, with potential applications in the development of explosive materials that are more stable and safer to handle (Chen et al., 2021).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302+H312+H332;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause eye irritation and respiratory irritation . The precautionary statements include P261;P271;P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-4-7-10-11-8(5-1-2-5)13(7)12-6/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYULOBBCNCMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
1152552-07-2 | |
Record name | 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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